molecular formula C21H28N8 B5554812 N,N-dimethyl-1-(4-methyl-5-{1-[(2-pyridin-2-ylpyrimidin-5-yl)methyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine

N,N-dimethyl-1-(4-methyl-5-{1-[(2-pyridin-2-ylpyrimidin-5-yl)methyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine

Cat. No. B5554812
M. Wt: 392.5 g/mol
InChI Key: YUTDROXULHEVKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dimethyl-1-(4-methyl-5-{1-[(2-pyridin-2-ylpyrimidin-5-yl)methyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine is a useful research compound. Its molecular formula is C21H28N8 and its molecular weight is 392.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 392.24369293 g/mol and the complexity rating of the compound is 487. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Capillary Electrophoresis in Pharmaceuticals

  • Research Context: The study by Ye et al. (2012) focused on nonaqueous capillary electrophoretic separation of imatinib mesylate (IM) and related substances, including compounds structurally similar to the queried compound. This method is effective for quality control in pharmaceuticals (Ye et al., 2012).

Synthesis of Novel Compounds for Pharmacological Use

  • Research Context: Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, which share structural characteristics with the queried compound. These compounds exhibited significant anti-inflammatory and analgesic activities, highlighting their potential in pharmaceutical applications (Abu‐Hashem et al., 2020).

Chemical Transformations and Synthesis

  • Research Context: Mataka et al. (1992) investigated the chemical transformation of triaryl-2H-furo[3,2-b]pyrrole-2,6(6aH)-diones, resulting in compounds related to the queried compound. This study contributes to the understanding of chemical processes involved in the synthesis of complex organic molecules (Mataka et al., 1992).

Antimicrobial Studies

  • Research Context: Prakash et al. (2013) synthesized new compounds with a piperidin ring, similar to the queried compound, and evaluated their antimicrobial activities. These compounds were active against various bacterial and fungal strains, indicating their potential use in treating infections (Prakash et al., 2013).

Bone Formation Research

  • Research Context: Pelletier et al. (2009) discovered a compound that targets the Wnt beta-catenin cellular messaging system, similar in structure to the queried compound. This compound showed potential in treating bone disorders, as it increased trabecular bone formation rate in rats (Pelletier et al., 2009).

Mechanism of Action

The mechanism of action of a compound typically refers to how it interacts with biological systems, which is often determined through biological and pharmacological studies. Without specific studies on this compound, it’s challenging to determine its mechanism of action .

properties

IUPAC Name

N,N-dimethyl-1-[4-methyl-5-[1-[(2-pyridin-2-ylpyrimidin-5-yl)methyl]piperidin-4-yl]-1,2,4-triazol-3-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N8/c1-27(2)15-19-25-26-21(28(19)3)17-7-10-29(11-8-17)14-16-12-23-20(24-13-16)18-6-4-5-9-22-18/h4-6,9,12-13,17H,7-8,10-11,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUTDROXULHEVKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1C2CCN(CC2)CC3=CN=C(N=C3)C4=CC=CC=N4)CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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